molecular formula C12H13N B11915719 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 248602-19-9

5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11915719
CAS No.: 248602-19-9
M. Wt: 171.24 g/mol
InChI Key: ZQCWSGDTIJGZET-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance. This compound is characterized by a fused cyclopentane ring and a methyl group attached to the indole core, making it a unique structure within the indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a Fischer indole synthesis followed by N-alkylation. This one-pot, three-component protocol involves the reaction of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane. The reaction is typically carried out under reflux conditions in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis is a well-established method in organic chemistry and can be scaled up for industrial applications. The use of microwave irradiation can further enhance the reaction rate and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo bioreductive activation to form inter- and intrastrand cross-links with DNA, which is crucial for its biological activity . The specific pathways and molecular targets involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and pathways, making it a valuable compound for research and development .

Properties

CAS No.

248602-19-9

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C12H13N/c1-8-4-2-6-10-9-5-3-7-11(9)13-12(8)10/h2,4,6,13H,3,5,7H2,1H3

InChI Key

ZQCWSGDTIJGZET-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCC3

Origin of Product

United States

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